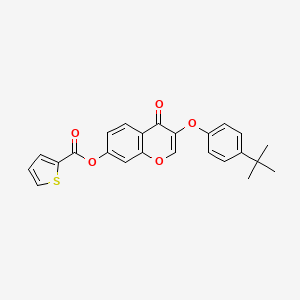![molecular formula C26H27N3O5 B11636176 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636176.png)
5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「5-(2,4-ジメトキシフェニル)-3-ヒドロキシ-1-[3-(1H-イミダゾール-1-イル)プロピル]-4-[(4-メチルフェニル)カルボニル]-1,5-ジヒドロ-2H-ピロール-2-オン」は、メトキシ基、ヒドロキシ基、イミダゾール基、カルボニル基など、複数の官能基を持つ複雑な有機分子です。
準備方法
合成経路と反応条件
「5-(2,4-ジメトキシフェニル)-3-ヒドロキシ-1-[3-(1H-イミダゾール-1-イル)プロピル]-4-[(4-メチルフェニル)カルボニル]-1,5-ジヒドロ-2H-ピロール-2-オン」の合成は、通常、複数段階の有機反応を伴います。このプロセスは、ピロール-2-オンコアの調製から始まり、さまざまなカップリング反応によって2,4-ジメトキシフェニル基と4-メチルフェニルカルボニル基が導入されます。イミダゾール基は、求核置換反応によって導入することができます。
工業生産方法
このような複雑な分子の工業生産方法は、収率と純度を最大化するために反応条件を最適化することが多く、触媒の使用、制御された温度と圧力条件、クロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基はカルボニル基に酸化することができます。
還元: カルボニル基はヒドロキシ基に還元することができます。
置換: メトキシ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシ基の酸化によりケトンが生成され、メトキシ基の求核置換によりさまざまな置換誘導体が生成される可能性があります。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その複数の官能基は、有機合成において汎用性の高い中間体となっています。
生物学
生物学では、この化合物は、潜在的な生物学的活性について研究される可能性があります。イミダゾール基の存在は、酵素や受容体などの生物学的標的に結合する可能性を示唆しています。
医学
医学では、この化合物は、潜在的な治療効果について調査される可能性があります。官能基の組み合わせにより、ユニークな薬理学的特性がもたらされる可能性があり、創薬の候補となります。
産業
産業では、この化合物は、新しい材料の開発やさまざまな化学プロセスにおける触媒として使用される可能性があります。
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects due to its structural similarity to bioactive molecules.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Possible applications in the development of new materials with specific properties.
作用機序
この化合物がその効果を発揮するメカニズムは、分子標的との特定の相互作用によって異なります。たとえば、イミダゾール基は、金属イオンや酵素と相互作用し、それらの活性を阻害または調節することが知られています。ヒドロキシ基とカルボニル基は、水素結合やその他の相互作用に関与し、生物系における化合物の挙動に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
類似の化合物には、他のピロール-2-オン誘導体、イミダゾール含有分子、メトキシ基とカルボニル基を持つ化合物などがあります。
独自性
この化合物を際立たせているのは、特定の官能基の組み合わせであり、独自の化学反応性と生物学的活性を付与する可能性があります。イミダゾール基とピロール-2-オン基の両方が存在することは特に注目すべきであり、多様な相互作用と用途の可能性を示唆しています。
類似化合物との比較
Similar Compounds
5-(2,5-Dimethoxyphenyl)-1H-imidazole: Similar structure but lacks the pyrrolidone ring.
4-(4-Methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar core structure but lacks the imidazole and dimethoxyphenyl groups.
特性
分子式 |
C26H27N3O5 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
(4E)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H27N3O5/c1-17-5-7-18(8-6-17)24(30)22-23(20-10-9-19(33-2)15-21(20)34-3)29(26(32)25(22)31)13-4-12-28-14-11-27-16-28/h5-11,14-16,23,30H,4,12-13H2,1-3H3/b24-22+ |
InChIキー |
MOHRPBQYKXBRSS-ZNTNEXAZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C=C(C=C4)OC)OC)/O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C=C(C=C4)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide](/img/structure/B11636096.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)
![ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)
![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636164.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636166.png)
![Butyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11636170.png)
![6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)

